Npc-567, also known as D-Arg[Hyp3, D-Phe7]-bradykinin, is a synthetic analog of the peptide bradykinin, which plays a significant role in various physiological processes. This compound is primarily classified as a bradykinin receptor antagonist, specifically targeting the B2 receptor subtype. Npc-567 has garnered attention for its potential therapeutic applications, particularly in modulating pain and inflammation responses.
Npc-567 was synthesized by Abbott Laboratories and is categorized under peptide analogs. It is derived from bradykinin, a naturally occurring peptide that exerts various biological effects, including vasodilation and modulation of pain pathways. The compound's structure incorporates specific amino acid substitutions that enhance its pharmacological properties compared to its parent molecule.
The synthesis of Npc-567 employs solid-phase peptide synthesis techniques, allowing for the precise incorporation of non-standard amino acids. The process typically involves the following steps:
The synthesis process is optimized for yield and purity, often utilizing automated peptide synthesizers for large-scale production. The incorporation of specific amino acid residues like hydroxyproline and D-phenylalanine contributes to the compound's unique properties and activity profile.
Npc-567 exhibits a complex molecular structure characterized by a specific sequence of amino acids. Its chemical formula is , with a molecular weight of approximately 1,178.5 g/mol. The structure features:
Npc-567 can undergo various chemical reactions that are significant for its stability and activity:
These reactions are critical for understanding how modifications can influence the pharmacological efficacy of Npc-567.
Npc-567 functions primarily as an antagonist at bradykinin B2 receptors. Its mechanism involves:
Quantitative analyses have shown that Npc-567 can induce significant shifts in receptor activity at varying concentrations, confirming its role as an effective antagonist .
Npc-567 is typically presented as a white to off-white powder with high solubility in water due to its peptide nature. It exhibits stability under controlled conditions but may degrade if exposed to extreme pH or temperature variations.
The compound's reactivity is influenced by its amino acid composition:
Relevant data indicates that proper storage conditions (cool and dry environments) are essential to maintain its integrity over time .
Npc-567 has several scientific applications:
The kallikrein-kinin system, discovered in 1948, revealed bradykinin as a potent inflammatory nonapeptide. By the 1980s, research established bradykinin’s dual receptor subtypes: B1 (induced during inflammation) and B2 (constitutively expressed). Early drug development focused on peptide-based antagonists like Hoe 140 (icatibant), which demonstrated high B2 receptor affinity but faced pharmacokinetic limitations such as short half-life and oral bioavailability issues. The 1990s saw intensified efforts to synthesize stable antagonists, driven by bradykinin’s role in pain, edema, asthma, and rhinitis. This period marked a shift toward pseudopeptide antagonists designed to resist enzymatic degradation while retaining target specificity. Despite promising preclinical results, several candidates failed in clinical translation due to species-specific efficacy differences and unexpected pro-inflammatory effects in human trials [1] [4].
NPC-567 (sequence: d-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-d-Phe-Phe-Arg) emerged in the late 1980s as a first-generation pseudopeptide bradykinin B2 receptor antagonist. Its development aimed to overcome the metabolic instability of earlier compounds. Characterized by D-amino acid substitutions and non-natural residues, NPC-567 exhibited nanomolar affinity (IC₅₀ = 14 nM) for human B2 receptors in CHO cells, confirmed via radioligand displacement assays [6]. Initial research prioritized its potential in respiratory diseases, given bradykinin’s role in bronchoconstriction and mucus secretion. However, NPC-567’s trajectory proved paradoxical: while it showed efficacy in allergic airway models, it exacerbated symptoms in viral infection trials. This dichotomy positioned NPC-567 as a critical tool for probing bradykinin’s pathophysiological mechanisms, even as its therapeutic promise waned [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7